Tomentin

Description

Structure

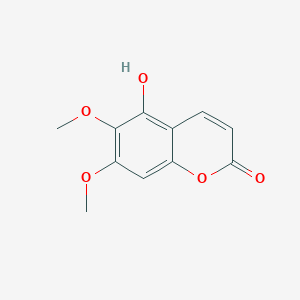

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPNDUHAXDHRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Tomentin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomentin is a naturally occurring coumarin (B35378), a class of benzopyrones widely distributed in the plant kingdom. It has been isolated from various plant species, including Sphaeralcea angustifolia and Artemisia monosperma.[][2] This document provides a detailed overview of the chemical structure of this compound, including its molecular characteristics and the methodologies employed for its structural elucidation.

Chemical Structure and Identification

This compound is systematically known as 5-hydroxy-6,7-dimethoxychromen-2-one.[2] Its chemical structure is characterized by a coumarin core, which consists of a benzene (B151609) ring fused to an α-pyrone ring. Specifically, this compound is substituted with a hydroxyl group at the C5 position and two methoxy (B1213986) groups at the C6 and C7 positions.

The definitive structure of this compound is represented by the following chemical identifiers:

-

IUPAC Name: 5-hydroxy-6,7-dimethoxychromen-2-one[2]

-

SMILES: COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC[][2]

-

InChI: InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3[][2]

The two-dimensional chemical structure of this compound is illustrated in the diagram below.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This data is crucial for its identification, purification, and application in research and drug development.

| Property | Value | Reference |

| Molecular Formula | C11H10O5 | [][2][3] |

| Molecular Weight | 222.2 g/mol | [][3] |

| CAS Number | 28449-62-9 | [][2][3] |

| Physical Description | Powder | [3] |

| Purity | >=98% (Commercially available) | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Experimental Protocols for Structure Elucidation

The determination of the chemical structure of this compound, as with many natural products, relies on a combination of isolation techniques and spectroscopic analysis.

Isolation of this compound

This compound has been isolated from the plant Sphaeralcea angustifolia. A general workflow for the isolation of such a compound from a plant matrix is outlined below.

Spectroscopic and Spectrometric Analyses

The definitive structure of this compound was established through various spectroscopic and spectrometric techniques. While the specific detailed protocols for this compound's initial elucidation are not available in the provided search results, the standard methodologies employed for such a task include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are fundamental for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are all present in the this compound structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the coumarin chromophore.

The combined interpretation of data from these analytical techniques allows for the unambiguous determination of the chemical structure of this compound.

References

Tomentin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomentin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound (5-hydroxy-6,7-dimethoxycoumarin) has been identified and isolated from several plant species. The primary reported natural sources include:

-

Sphaeralcea angustifolia : This plant, particularly its cell suspension cultures, is a well-documented source of this compound. The use of cell cultures provides a controlled and sustainable method for producing this bioactive compound, especially as the plant itself is considered endangered in regions like Mexico.[1][][3]

-

Artemisia monosperma : Phytochemical investigations of the roots of this plant have also led to the isolation of this compound.[][4]

-

Artemisia annua and Artemisia capillaris : These species are also reported to contain this compound.[4]

This guide will focus on the isolation of this compound from cell suspension cultures of Sphaeralcea angustifolia, for which detailed experimental protocols are available in the scientific literature.

Isolation of this compound from Sphaeralcea angustifolia Cell Suspension Cultures

The following sections detail the experimental workflow for the extraction, isolation, and purification of this compound from Sphaeralcea angustifolia cell cultures.

Cell Culture and Biomass Production

The establishment of a cell suspension culture of Sphaeralcea angustifolia is the initial step for the production of this compound. While the full establishment protocol is beyond the scope of this guide, it is important to note that specific culture conditions, such as the use of MS medium with a reduced total nitrate (B79036) concentration (2.74 mM), have been shown to favor the production of anti-inflammatory compounds like this compound.[1] Cultures are typically harvested after a specific growth period, for instance, on day 16, to obtain the biomass for extraction.[1]

Extraction of Crude this compound

The extraction process aims to separate the desired bioactive compounds from the plant cell biomass. A common method involves solvent extraction.

Experimental Protocol: Maceration Extraction

-

Harvesting and Drying: The biomass from the cell suspension cultures is collected by filtration and dried at room temperature.[1]

-

Solvent System: A mixture of dichloromethane (B109758) and methanol (B129727) (CH2Cl2:CH3OH) in a 9:1 ratio is used as the extraction solvent.[1]

-

Maceration: The dried biomass is subjected to maceration with the solvent mixture. This process is repeated three times to ensure exhaustive extraction.[1]

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude dichloromethane-methanol extract.

Purification of this compound

The crude extract contains a mixture of compounds, including this compound, scopoletin, and sphaeralcic acid.[1][5] Further purification is necessary to isolate this compound. Chromatographic techniques are typically employed for this purpose.

Experimental Protocol: Chromatographic Purification

While the specific details of the chromatographic separation of this compound from Sphaeralcea angustifolia extract are not exhaustively detailed in the provided search results, a general workflow based on common practices for the isolation of natural products can be outlined. This typically involves a combination of column chromatography techniques.

-

Initial Fractionation (e.g., Column Chromatography):

-

Stationary Phase: Silica gel is a common choice for the initial separation of compounds with varying polarities.

-

Mobile Phase: A gradient elution system is often used, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Fine Purification (e.g., Preparative HPLC):

-

Column: A reversed-phase column (e.g., C18) is frequently used for the final purification of coumarins.

-

Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used as the mobile phase.

-

Detection: A UV detector is used to monitor the elution of compounds, and the fraction corresponding to the this compound peak is collected.

-

Structural Elucidation

The identity and purity of the isolated this compound are confirmed using various spectroscopic and spectrometric techniques, including:[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound.

Quantitative Data Summary

The following table summarizes the quantitative data related to the biological activity of this compound isolated from Sphaeralcea angustifolia.

| Parameter | Value | Source |

| Anti-inflammatory Activity (Carrageenan-induced footpad edema) | ||

| Dose | 45 mg/kg | [3] |

| Inhibition | 58% | [][3] |

| Anti-inflammatory Activity (Phorbol ester-induced auricular edema) | ||

| Dose | 225 mM per ear | [3] |

| Inhibition | 57% | [][3] |

| Antiarthritic Activity (Kaolin/Carrageenan-induced arthritis) | ||

| Median Effective Dose (ED50) | 10.32 mg/kg | [5] |

| Composition in SaDM Extract | ||

| This compound content | 0.10 mg per 100 mg of extract | [1] |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound, with a specific focus on its isolation from Sphaeralcea angustifolia cell suspension cultures. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers aiming to work with this promising bioactive compound. The use of cell culture technology for the production of this compound represents a sustainable and controlled approach to obtaining this natural product for further investigation and potential therapeutic applications.

References

- 1. d-nb.info [d-nb.info]

- 3. Sphaeralcic acid and this compound, anti-inflammatory compounds produced in cell suspension cultures of Sphaeralcea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-6,7-dimethoxychromen-2-one | C11H10O5 | CID 14059525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tomentin: A Technical Guide to its Discovery, Characterization, and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomentin, chemically identified as 5-hydroxy-6,7-dimethoxycoumarin, is a natural compound isolated from Sphaeralcea angustifolia, a plant traditionally used in Mexican medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, molecular characterization, and known biological activities of this compound. It summarizes the quantitative data on its anti-inflammatory efficacy, details the experimental protocols used in its investigation, and visualizes its impact on cytokine modulation. This document is intended to serve as a core resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Discovery and Molecular Characterization

This compound was first isolated from cell suspension cultures of Sphaeralcea angustifolia, an endangered plant species from Mexico.[1] Its discovery was part of an effort to identify the bioactive compounds responsible for the plant's traditional use as an anti-inflammatory and wound-healing agent.

Molecular Identity: this compound is a coumarin (B35378) derivative.

-

Systematic Name: 5-hydroxy-6,7-dimethoxy-2H-chromen-2-one

-

Molecular Formula: C₁₁H₁₀O₅

-

Molecular Weight: 222.19 g/mol

The structure of this compound was elucidated using spectroscopic and spectrometric analyses.[1]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models of acute inflammation. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound in Acute Inflammation Models

| Experimental Model | Species | This compound Dose | Route of Administration | Percentage Inhibition of Edema | Reference |

| λ-carrageenan-induced footpad edema | Mice | 45 mg/kg | Intraperitoneal | 58% | [1] |

| Phorbol ester (TPA)-induced auricular edema | Mice | 225 mM per ear | Topical | 57% | [1] |

Table 2: Effect of this compound in a Kaolin/Carrageenan-Induced Arthritis Model in Mice

| Treatment Group | Dose | Anti-inflammatory Effect (%) | Reference |

| This compound | Dose-dependent (ED₅₀ = 10.32 mg/kg) | - | [2] |

| S. angustifolia dichloromethane-methanol extract | 100 mg/kg | 72% | [2] |

| Methotrexate (positive control) | 5.0 mg/kg | 55% (recovery) | [2] |

Modulation of Cytokine Expression

This compound has been shown to modulate the expression of key pro-inflammatory and anti-inflammatory cytokines in a kaolin/carrageenan-induced arthritis model in mice. This immunomodulatory effect is believed to be a significant contributor to its anti-inflammatory properties.

Table 3: Effect of this compound on Cytokine Levels in a Murine Arthritis Model

| Cytokine | Effect of this compound Treatment | Cytokine Type | Reference |

| Interleukin-1β (IL-1β) | Significantly lower concentration compared to control | Pro-inflammatory | [2] |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly lower concentration compared to control | Pro-inflammatory | [2] |

| Interleukin-10 (IL-10) | Significantly higher concentration compared to control | Anti-inflammatory | [2] |

| Interleukin-4 (IL-4) | Significantly higher concentration compared to control | Anti-inflammatory | [2] |

The following diagram illustrates the proposed mechanism of this compound's immunomodulatory action based on its effects on cytokine production.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research of this compound. It should be noted that a detailed, step-by-step protocol for the isolation and purification of this compound is not fully available in the cited literature; the following is a composite of the described methods.

Production of this compound in Cell Suspension Cultures

This compound is produced in cell suspension cultures of Sphaeralcea angustifolia.

-

Culture Initiation: Callus cultures are initiated from leaf explants of S. angustifolia on a solid Murashige and Skoog (MS) medium.

-

Suspension Culture: The callus is then transferred to a liquid MS medium to establish the cell suspension culture.

-

Extraction: The cells are harvested, and a dichloromethane:methanol extract is prepared. This compound, along with other compounds like sphaeralcic acid, is then isolated from this extract.

In Vivo Anti-inflammatory Assays

This model is used to assess acute inflammation.

-

Animal Model: Male ICR mice are typically used.

-

Induction of Edema: A subplantar injection of λ-carrageenan (1% in saline) is administered into the right hind paw of the mice.

-

Treatment: this compound (e.g., 45 mg/kg) or a vehicle control is administered intraperitoneally before the carrageenan injection.

-

Measurement: Paw volume is measured using a plethysmometer at baseline and at various time points after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

This is another model for acute inflammation, particularly for topically applied agents.

-

Animal Model: Male ICR mice are used.

-

Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the inner and outer surfaces of the mouse ear to induce inflammation and edema.

-

Treatment: this compound (e.g., 225 mM per ear) is applied topically to the ear.

-

Measurement: After a set period (e.g., 4-6 hours), the mice are euthanized, and a circular section of the ear is punched out and weighed. The difference in weight between the treated and untreated ears indicates the degree of edema.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the edema in the this compound-treated group to the TPA-only control group.

Quantification of Cytokines

The levels of pro- and anti-inflammatory cytokines in joint tissue from the kaolin/carrageenan-induced arthritis model are quantified.

-

Sample Preparation: At the end of the arthritis induction and treatment period, the joint tissue is collected and homogenized.

-

Cytokine Measurement: The concentrations of IL-1β, TNF-α, IL-10, and IL-4 in the tissue homogenates are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Cytokine levels in the this compound-treated groups are compared to those in the untreated arthritis group and healthy controls.

The following diagram outlines the general workflow for evaluating the anti-inflammatory activity of this compound.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways directly modulated by this compound have not yet been fully elucidated. Current research suggests that its anti-inflammatory effects are mediated, at least in part, by its ability to suppress the production of pro-inflammatory cytokines (IL-1β, TNF-α) and enhance the production of anti-inflammatory cytokines (IL-10, IL-4).[2] This indicates an immunomodulatory role, though the upstream signaling events leading to these changes in cytokine expression remain an area for future investigation.

Future Directions

While initial studies on this compound are promising, further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

-

Elucidation of the specific molecular targets and signaling pathways of this compound.

-

Comprehensive preclinical studies to evaluate its efficacy and safety in a wider range of inflammatory disease models.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Development and optimization of synthetic routes to ensure a sustainable supply for further research and potential clinical development.

Conclusion

This compound, a coumarin isolated from Sphaeralcea angustifolia, has demonstrated notable anti-inflammatory and immunomodulatory properties in preclinical studies. Its ability to reduce edema and modulate cytokine production highlights its potential as a lead compound for the development of new anti-inflammatory therapeutics. This guide provides a foundational overview of the current knowledge on this compound, intended to facilitate further research and development in this promising area.

References

An In-depth Technical Guide to Tomentin and Tomentosin in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two distinct natural compounds, Tomentin and Tomentosin (B1222141), which have roots in traditional medicine and are of significant interest in modern pharmacological research. This compound, a coumarin (B35378) derivative isolated from Sphaeralcea angustifolia, has demonstrated notable anti-inflammatory properties. Tomentosin, a sesquiterpene lactone found in members of the Asteraceae family, exhibits potent anti-cancer and anti-inflammatory activities. This document delineates their chemical nature, traditional uses, and scientifically validated biological activities. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of their molecular mechanisms and experimental workflows to facilitate further research and drug development.

Part 1: this compound (5-hydroxy-6,7-dimethoxycoumarin)

Introduction and Traditional Use

This compound is a coumarin, specifically 5-hydroxy-6,7-dimethoxycoumarin, isolated from Sphaeralcea angustifolia (globemallow). This plant has a history of use in traditional Mexican medicine for treating inflammatory conditions and as a wound-healing remedy.[1] The anti-inflammatory properties of the plant are attributed to its bioactive compounds, including this compound.

Chemical Properties

-

Chemical Name: 5-hydroxy-6,7-dimethoxycoumarin

-

Molecular Formula: C₁₁H₁₀O₅

-

Appearance: As an isolated compound, it is typically a crystalline solid.

Biological Activity: Anti-inflammatory Effects

This compound has been identified as a potent anti-inflammatory agent in both acute and chronic models of inflammation. Its activity has been demonstrated in preclinical studies, suggesting its potential as a therapeutic agent for inflammatory disorders.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various animal models. The table below summarizes the key findings.

| Model | Organism | Dose | Effect | Reference |

| λ-carrageenan-induced footpad edema | Mice | 45 mg/kg | 58% inhibition of edema | |

| Phorbol ester-induced auricular edema | Mice | 225 mM per ear | 57% inhibition of edema | |

| Kaolin (B608303)/carrageenan-induced arthritis | Mice | ED₅₀ = 10.32 mg/kg | Dose-dependent inhibition of joint edema | [2] |

Experimental Protocols

A common method for obtaining this compound involves its isolation from cell suspension cultures of Sphaeralcea angustifolia.

-

Cell Culture: Establish cell suspension cultures from callus induction of S. angustifolia explants.

-

Extraction: The biomass from the cell culture is extracted with a dichloromethane-methanol solvent system.

-

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound.

-

Carrageenan-Induced Paw Edema:

-

Animals (e.g., mice or rats) are administered this compound or a vehicle control.

-

After a set time, a sub-plantar injection of carrageenan is administered to the paw to induce inflammation.

-

Paw volume is measured at various time points post-injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume in the this compound-treated group to the control group.

-

-

Kaolin/Carrageenan-Induced Arthritis:

-

Arthritis is induced in the knee joint of mice by an intra-articular injection of kaolin followed by carrageenan.

-

This compound is administered orally daily for a specified period.

-

Joint diameter is measured daily to assess the progression of inflammation.

-

At the end of the study, joint tissues can be collected for histological analysis and cytokine profiling (e.g., IL-1β, TNF-α, IL-10) via ELISA.[2]

-

Visualization of Experimental Workflow

Caption: Workflow for the isolation and anti-inflammatory testing of this compound.

Part 2: Tomentosin (Sesquiterpene Lactone)

Introduction and Traditional Use

Tomentosin is a sesquiterpene lactone found in several plants of the Asteraceae family, with Inula viscosa (also known as Dittrichia viscosa) being a prominent source.[3] In traditional medicine, particularly in the Mediterranean region, decoctions of Inula viscosa flowers have been used to treat lung cancer and inflammatory diseases.[3] Other plants containing Tomentosin, such as Xanthium strumarium and Inula japonica, also have traditional uses for treating inflammatory conditions and tumors.[3]

Chemical Properties

-

Chemical Class: Sesquiterpene lactone

-

Molecular Formula: C₁₅H₂₀O₃

-

Key Structural Features: Characterized by a 15-carbon skeleton and a lactone ring, which is believed to be crucial for its biological activity.

Biological Activities: Anti-cancer and Anti-inflammatory Effects

Tomentosin has been extensively studied for its potent anti-cancer and anti-inflammatory properties. It has been shown to inhibit the proliferation of a wide range of cancer cell lines and modulate key signaling pathways involved in cancer progression and inflammation.

Quantitative Data Summary

| Cell Line | Cancer Type | Assay | IC₅₀ / Effect | Reference |

| MOLT-4 | Leukemia | Cytotoxicity | IC₅₀: 10 µM (24h) | [4] |

| HCT 116 | Colorectal Cancer | XTT | IC₅₀: 13.30 µM (48h) | [5] |

| HT-29 | Colorectal Cancer | XTT | IC₅₀: 10.01 µM (48h) | [5] |

| PANC-1 | Pancreatic Cancer | XTT | IC₅₀: 31.11 µM (48h) | [6] |

| MIA PaCa-2 | Pancreatic Cancer | XTT | IC₅₀: 33.93 µM (48h) | [6] |

| MG-63 | Osteosarcoma | Cell Viability | Dose-dependent decrease | [3] |

| AGS | Gastric Cancer | Cell Viability | Dose-dependent decrease | [5] |

| HeLa, SiHa | Cervical Cancer | Growth Inhibition | Dose-dependent inhibition |

| Cell Line / Model | Effect | Mechanism | Reference |

| RAW264.7 Macrophages | Inhibition of NO, iNOS, PGE₂, COX-2, TNF-α, IL-6 | Suppression of NF-κB and MAPK pathways | [7] |

Experimental Protocols

-

Plant Material: Dried aerial parts of Inula viscosa are commonly used.

-

Extraction: The plant material is subjected to solvent extraction, often with methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate). Tomentosin is typically enriched in the ethyl acetate (B1210297) fraction.

-

Purification: The enriched fraction is purified using chromatographic methods like column chromatography on silica (B1680970) gel and preparative HPLC to yield pure Tomentosin.

-

Cell Viability Assay (XTT or MTT):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Tomentosin for 24, 48, or 72 hours.

-

A solution of XTT or MTT reagent is added to each well and incubated.

-

The absorbance is read using a microplate reader to determine cell viability.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[5]

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Cells are treated with Tomentosin for a specified time.

-

Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Western Blot Analysis:

-

Cells are treated with Tomentosin, and protein lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, NF-κB, Akt, mTOR) and then with secondary antibodies.

-

Protein bands are visualized using a chemiluminescence detection system.

-

Visualizations of Signaling Pathways

Caption: Intrinsic and extrinsic apoptosis pathways induced by Tomentosin.

Caption: Inhibition of PI3K/Akt/mTOR and NF-κB pro-survival pathways by Tomentosin.

Conclusion and Future Directions

This compound and Tomentosin are promising natural products with distinct therapeutic potential. This compound's anti-inflammatory properties warrant further investigation into its precise mechanism of action and its efficacy in more complex models of inflammatory diseases. Tomentosin has demonstrated robust anti-cancer and anti-inflammatory effects in a multitude of preclinical studies.[8] Future research should focus on its in vivo efficacy, safety profile, and pharmacokinetic properties to pave the way for potential clinical trials.[3] The development of derivatives of these compounds could also lead to enhanced potency and drug-like properties, offering new avenues for the treatment of inflammatory disorders and cancer.

References

- 1. Globemallow: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. article.imrpress.com [article.imrpress.com]

- 5. A sesquiterpene lactone, tomentosin, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tomentosin induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressive effect of tomentosin on the production of inflammatory mediators in RAW264.7 cells. | Semantic Scholar [semanticscholar.org]

- 8. research.monash.edu [research.monash.edu]

An In-depth Technical Guide on the Physicochemical Properties of Timentin's Core Components: Ticarcillin and Clavulanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ticarcillin (B1683155) and clavulanic acid, the active pharmaceutical ingredients (APIs) in the antibiotic combination known as Timentin. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on these antibiotic substances. The following sections detail their fundamental characteristics, supported by quantitative data, experimental protocols, and visual diagrams to elucidate key mechanisms and workflows.

Physicochemical Properties

Timentin is a sterile injectable antibacterial combination consisting of the semisynthetic antibiotic ticarcillin disodium (B8443419) and the β-lactamase inhibitor clavulanate potassium.[1] Ticarcillin is a carboxypenicillin derived from the basic penicillin nucleus, 6-aminopenicillanic acid.[1] Clavulanic acid is a β-lactam, structurally related to penicillins, produced by the fermentation of Streptomyces clavuligerus.[1]

Ticarcillin monosodium presents as a white to pale yellow powder and is hygroscopic in nature.[2] Its stability is a critical factor, as it is susceptible to degradation in the presence of moisture.[2] Timentin is supplied as a white to pale yellow powder for reconstitution.[1]

Data Presentation: Quantitative Physicochemical Properties

The key quantitative physical and chemical properties of ticarcillin and clavulanic acid are summarized in the tables below. These values are critical for formulation development, quality control, and analytical method development.

Table 1: Physicochemical Properties of Ticarcillin

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O₆S₂ | [3] |

| Molecular Weight | 384.4 g/mol | [3] |

| Appearance | White to pale yellow powder | [2] |

| Solubility | Freely soluble in water; soluble in methanol; practically insoluble in ether and dichloromethane.[2] It is highly soluble in water, but should be dissolved only immediately before use to prevent degradation.[4] | [2][4] |

| pKa | The carboxylic acid groups typically have pKa values in the range of 2.5-3.5. | [2] |

| Specific Rotation | Between +172° and +187° (anhydrous basis) | [2] |

| Water Content | Not more than 6.0% | [2] |

| pH (1 in 10 solution in water) | 5.5 to 7.5 | [2] |

Table 2: Physicochemical Properties of Clavulanic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₅ | [5] |

| Molecular Weight | 199.16 g/mol | [5] |

| Appearance | White to pale yellow powder | [6] |

| Melting Point | 117.5-118°C | [5] |

| Boiling Point | 545.8°C at 760 mmHg | [5] |

| Solubility | Very soluble in water (>600 mg/mL).[1] | [1] |

| pKa | 2.7 | [7] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 6 | [5] |

| Rotatable Bonds | 2 | [8] |

| Topological Polar Surface Area | 87.07 Ų | [8] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and validation in a research and development setting.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a drug. Potentiometric titration is a common and accurate method for its determination.[9]

Methodology:

-

Preparation of Solutions:

-

Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10.[10]

-

Prepare a 1mM sample solution of the active pharmaceutical ingredient (API).[10]

-

Prepare 0.1 M sodium hydroxide (B78521) and 0.1 M hydrochloric acid solutions for titration.[10]

-

Use a 0.15 M potassium chloride solution to maintain a constant ionic strength.[10]

-

-

Titration Procedure:

-

Place 20 mL of the 1mM sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.[10]

-

Make the solution acidic with 0.1 M HCl to a pH of 1.8-2.0.[10]

-

Titrate the solution by adding 0.1 M NaOH in small increments until the pH reaches 12-12.5 and stabilizes.[10]

-

Continuously monitor and record the pH changes at regular intervals, ensuring the signal drift is less than 0.01 pH units per minute for accurate readings.[10]

-

-

Data Analysis:

-

Perform a minimum of three titrations to ensure reliability.[10]

-

Analyze the resulting titration curves to identify the inflection points, which correspond to the dissociation of acidic or basic functional groups.[10]

-

Calculate the pKa values based on these identified inflection points.[10]

-

Calculate the average pKa values and standard deviations from the multiple titrations.[10]

-

Determination of Solubility by Shake-Flask Method

Equilibrium solubility is a fundamental property that influences the bioavailability of a drug. The shake-flask method is a standard approach to determine thermodynamic solubility.[11]

Methodology:

-

Experimental Setup:

-

Determine the pH-solubility profile of the API over a pH range of 1.2–6.8. Measurements should be made in triplicate at a minimum of three pH conditions: pH 1.2, 4.5, and 6.8.

-

Use pharmacopoeial buffer solutions for these experiments.[12]

-

-

Procedure:

-

Add an excess amount of the solid API to the chosen buffer solution in a stoppered flask or vial to create a suspension.[11]

-

Verify the pH of the suspension after the addition of the compound and at the end of the experiment.[11]

-

Agitate the samples at a constant temperature until equilibrium is reached.

-

-

Analysis:

-

Separate the solid and liquid phases by centrifugation or filtration.

-

Analyze the concentration of the dissolved API in the saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). HPLC is preferred over spectrophotometric methods as it can also detect impurities and degradation products.[11]

-

The solubility should be reported in mg/mL, and the relative standard deviation of the results should not exceed 10% between replicates for each test condition.[12]

-

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used for assessing the purity and stability of β-lactam antibiotics.[13][14]

Methodology:

-

Sample Preparation:

-

For plasma samples, a common preparation involves protein precipitation with acetonitrile (B52724) followed by a wash with chloroform (B151607) to remove lipid-soluble components.[14] For other sample matrices like eggs, extraction with acetonitrile followed by clean-up using C18 solid-phase extraction cartridges may be employed.[15]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 analytical column is commonly used.[14][16]

-

Mobile Phase: A gradient mobile phase consisting of acetonitrile and a phosphate (B84403) buffer is often employed.[14][16] The pH of the mobile phase is a critical parameter that can be optimized to achieve good separation.[13]

-

Detection: UV detection is typically used, with the wavelength set according to the absorbance maxima of the analytes (e.g., 210 nm, 230 nm, or 298 nm).[13][14]

-

-

Validation:

-

The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification).[17]

-

Stability of the analytes in the prepared samples should be assessed under different storage conditions (e.g., room temperature, 4°C, and -80°C) and over various time periods.[17]

-

Mechanism of Action and Visualization

Ticarcillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step of peptidoglycan synthesis.[18][19] This leads to cell lysis.[18] However, many bacteria produce β-lactamase enzymes that can inactivate ticarcillin by cleaving its β-lactam ring.[4] Clavulanic acid is a β-lactamase inhibitor that binds to and inactivates these enzymes, thereby protecting ticarcillin from degradation and extending its antibacterial spectrum.[20][21]

Signaling Pathway Diagram

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ticarcillin | C15H16N2O6S2 | CID 36921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ticarcillin - Wikipedia [en.wikipedia.org]

- 5. Physical Characteristics - Clavulanic Acid [clav-acid.weebly.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. go.drugbank.com [go.drugbank.com]

- 8. clavulanic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. who.int [who.int]

- 13. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HPLC method for simultaneous detection of β-lactam in eggs. [wisdomlib.org]

- 16. Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using e ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA23350J [pubs.rsc.org]

- 17. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]

- 18. Ticarcillin and Clavulanate Potassium (Professional Patient Advice) - Drugs.com [drugs.com]

- 19. m.youtube.com [m.youtube.com]

- 20. mrmed.in [mrmed.in]

- 21. Clavulanic Acid | C8H9NO5 | CID 5280980 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early Research on Tolmetin's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and clinical research that established the therapeutic potential of Tolmetin (B1215870), a non-steroidal anti-inflammatory drug (NSAID). The information is compiled from early studies, focusing on quantitative data, experimental methodologies, and the primary mechanism of action.

Preclinical Pharmacology and Toxicology

Early preclinical investigations with Tolmetin (then known as McN-2559) in animal models were crucial in elucidating its anti-inflammatory, analgesic, and antipyretic properties. These studies established the initial safety and efficacy profile before its progression to human trials.

Anti-Inflammatory Activity

Tolmetin demonstrated potent anti-inflammatory effects in various animal models of inflammation. The primary mechanism of action was identified as the inhibition of prostaglandin (B15479496) synthesis.

Table 1: Anti-Inflammatory Activity of Tolmetin in Animal Models

| Animal Model | Parameter Measured | Tolmetin ED50 (mg/kg, p.o.) | Comparator ED50 (mg/kg, p.o.) |

| Acetic Acid-Induced Vascular Permeability (Mouse) | Inhibition of dye leakage | 0.75 | Indomethacin (B1671933): ~0.3 |

| UV-Induced Erythema (Guinea Pig) | Reduction in skin redness | 18.2 | Indomethacin: ~5.5 |

| Carrageenan-Induced Paw Edema (Rat) | Inhibition of paw swelling | - | - |

| Kaolin-Carrageenan Induced Paw Edema (Rat) | Promotion of edema recovery | Effective at 2.5-20 mg/kg | - |

| Croton Oil-Induced Exudation (Rat) | Inhibition of exudate formation | Significant at 80 mg/kg/day | Indomethacin: ~2 mg/kg/day |

| Adjuvant-Induced Arthritis (Rat) | - Anti-inflammatory and anti-arthritic activities | Demonstrated efficacy | - |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Tolmetin exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the conversion of arachidonic acid to prostaglandins. Early in vitro studies demonstrated its inhibitory activity on prostaglandin synthetase.

Table 2: In Vitro Inhibition of Cyclooxygenase (COX) by Tolmetin

| Enzyme Source | Assay | Tolmetin IC50 |

| Human COX-1 | Varies | 0.35 µM[1] |

| Human COX-2 | Varies | 0.82 µM[1] |

IC50: The half maximal inhibitory concentration.

Pharmacokinetics and Metabolism in Animals

Early studies in rats and mice using radiolabeled [14C]Tolmetin revealed rapid and nearly complete absorption after oral administration. The majority of the drug was absorbed from the upper duodenum. Tissue distribution was highest in the liver and kidney, with lower levels in other tissues, likely due to significant plasma protein binding. The radioactivity was primarily excreted in the urine within 24 hours, with no significant accumulation observed after repeated dosing[2].

Toxicology

Acute toxicity studies were conducted to determine the safety profile of Tolmetin.

Table 3: Acute Toxicity of Tolmetin

| Species | Route of Administration | LD50 |

| Rat | Intraperitoneal | - |

| Rat | Oral | 317 mg/kg |

LD50: The dose that is lethal to 50% of the test animals.

Early Clinical Research in Humans

Following promising preclinical results, Tolmetin entered clinical trials to evaluate its safety and efficacy in treating inflammatory conditions, primarily rheumatoid arthritis and osteoarthritis.

Efficacy in Rheumatoid Arthritis

Multiple early clinical trials demonstrated that Tolmetin was superior to placebo and comparable in efficacy to existing NSAIDs like aspirin (B1665792) and indomethacin for the management of rheumatoid arthritis.

Table 4: Summary of Early Clinical Trials of Tolmetin in Rheumatoid Arthritis

| Study Design | No. of Patients | Treatment Groups | Duration | Key Efficacy Outcomes |

| Double-blind, Placebo-controlled | 14 | Tolmetin (800-1600 mg/day), Placebo | 12 weeks | Tolmetin was superior to placebo in producing moderate improvement[3]. |

| Open-label | 24 | Tolmetin (>1200 mg/day) | 6 weeks | Statistically significant reductions in overall joint pain, walking time, and articular index[4]. |

| Double-blind, Crossover | 22 | Tolmetin (1400 mg/day), Indomethacin (150 mg/day), Placebo | - | Efficacy of Tolmetin was comparable to Indomethacin[4]. |

| Open-label | 10 | Tolmetin (initial: 600 mg/day, average final: 1400 mg/day) | 1 year | Global improvement in 80% of patients; net improvement in at least one disease activity parameter in 100% of patients[5]. |

| Double-blind, Crossover | 12 | Tolmetin (1600 mg/day), Phenylbutazone (400 mg/day), Placebo | - | Tolmetin was superior to placebo and comparable to phenylbutazone, with statistically significant reductions in morning stiffness and pain[6]. |

| Retrospective | 171 (geriatric) | Tolmetin (average: 1141 mg/day) | Up to 1 year | Statistically and clinically significant improvement in inflammatory symptoms. |

Efficacy in Osteoarthritis

Tolmetin was also found to be effective in managing the signs and symptoms of osteoarthritis.

Table 5: Summary of Early Clinical Trials of Tolmetin in Osteoarthritis

| Study Design | No. of Patients | Treatment Groups | Duration | Key Efficacy Outcomes |

| Single-blind | 34 | Tolmetin (1600 mg/day), Aloxiprin (equivalent to 5g aspirin/day) | 3 months | Both drugs produced a statistically significant reduction in pain[6]. |

| Retrospective | 676 (geriatric) | Tolmetin (average: 953 mg/day) | Up to 1 year | Statistically and clinically significant improvement in joint pain and functional parameters. |

Safety and Tolerability in Humans

In early clinical trials, Tolmetin was generally well-tolerated. The most frequently reported side effects were gastrointestinal in nature. The incidence of milder gastrointestinal adverse effects and tinnitus was reported to be less than that observed with aspirin-treated patients, and the incidence of central nervous system side effects was less than in patients treated with indomethacin.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical and clinical studies of Tolmetin.

Preclinical Experimental Protocols

Objective: To determine the inhibitory effect of Tolmetin on the activity of COX-1 and COX-2 enzymes.

General Procedure:

-

Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is diluted to a working concentration in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of Tolmetin (or a vehicle control, such as DMSO) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid, to the enzyme-inhibitor mixture.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped, often by the addition of a chemical agent like stannous chloride or by acidification.

-

Product Quantification: The amount of prostaglandin product formed (commonly Prostaglandin E2 - PGE2) is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), or by measuring oxygen consumption with an oxygen electrode.

-

Data Analysis: The percentage of inhibition for each Tolmetin concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Objective: To assess the in vivo anti-inflammatory activity of Tolmetin by measuring its ability to inhibit the increase in vascular permeability induced by an inflammatory agent.

Procedure:

-

Mice are administered Tolmetin orally at various doses.

-

After a set period, an intravenous injection of a dye (e.g., Evans blue) is given.

-

Immediately following the dye injection, an intraperitoneal injection of acetic acid is administered to induce inflammation and increase vascular permeability.

-

After a specified time, the animals are euthanized, and the peritoneal fluid is collected.

-

The amount of dye that has leaked into the peritoneal cavity is quantified spectrophotometrically.

-

The ED50 (the dose that produces 50% of the maximal effect) for the inhibition of dye leakage is calculated.

Clinical Trial Protocol for Rheumatoid Arthritis (Synthesized from Early Studies)

Objective: To evaluate the efficacy and safety of Tolmetin in patients with active rheumatoid arthritis.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

-

Inclusion Criteria:

-

Adult patients (aged 18 years or older).

-

A confirmed diagnosis of definite or classical rheumatoid arthritis according to the American Rheumatism Association (ARA) criteria.

-

Active disease as defined by the presence of a minimum number of tender and swollen joints, and a specified duration of morning stiffness.

-

-

Exclusion Criteria:

-

Concomitant use of other NSAIDs, corticosteroids (above a stable, low dose), or disease-modifying antirheumatic drugs (DMARDs) initiated within a specified period before the study.

-

History of significant gastrointestinal, renal, or hepatic disease.

-

Known hypersensitivity to Tolmetin, aspirin, or other NSAIDs.

-

Treatment:

-

Patients are randomly assigned to receive either Tolmetin (e.g., 400 mg three times daily) or a matching placebo for a specified duration (e.g., 12 weeks).

Assessments: Efficacy and safety assessments are performed at baseline and at regular intervals throughout the study (e.g., weeks 2, 4, 8, and 12).

-

Efficacy Assessments:

-

Joint Tenderness and Swelling: Assessed using a standardized joint count, such as the Ritchie Articular Index, which grades the tenderness of multiple joints on a scale of 0-3 upon firm pressure.

-

Pain: Patient-reported pain intensity measured using a Visual Analogue Scale (VAS), a 100mm line where the patient marks their pain level from "no pain" to "worst possible pain".

-

Morning Stiffness: Duration of morning stiffness recorded by the patient in minutes.

-

Grip Strength: Measured using a dynamometer, with the average of multiple readings for each hand recorded.

-

Global Assessment: Both the patient and the physician provide a global assessment of disease activity on a categorical or visual analogue scale.

-

Functional Assessment: Walking time for a set distance (e.g., 50 feet).

-

-

Safety Assessments:

-

Monitoring and recording of all adverse events.

-

Physical examinations.

-

Vital signs.

-

Laboratory tests (hematology, serum chemistry, and urinalysis).

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to the therapeutic action of Tolmetin.

Caption: Tolmetin's Mechanism of Action in the Arachidonic Acid Cascade.

Caption: Generalized Workflow of an Early Tolmetin Clinical Trial.

References

- 1. tolmetin sodium | CAS#:35711-34-3 | Chemsrc [chemsrc.com]

- 2. Tolmetin sodium, a new anti-arthritis drug: double-blind and long-term studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of tolmetin in the treatment of arthritis: open and controlled double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Results of a one-year trial of tolmetin in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical experience with tolmetin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term efficacy and safety of tolmetin sodium in treatment of geriatric patients with rheumatoid arthritis and osteoarthritis: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

Tomentin and its Role in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomentin, a naturally occurring coumarin (B35378) identified as 5-hydroxy-6,7-dimethoxycoumarin, is a specialized metabolite found in various plant species, including Jatropha curcas and Sphaeralcea angustifolia.[1][2] As a member of the coumarin family, this compound's role in plant secondary metabolism is intrinsically linked to the broader functions of this diverse class of phenylpropanoid derivatives. Coumarins are recognized for their significant roles in plant defense against pathogens and herbivores, as well as their involvement in responses to abiotic stresses and nutrient acquisition.[3][4] This technical guide provides an in-depth overview of the biosynthesis of this compound, its regulation, and its putative functions within the plant, based on the current understanding of coumarin biochemistry and molecular biology. The guide also details relevant experimental protocols and presents key data in a structured format to facilitate further research and drug development endeavors.

Introduction to this compound and Coumarins

This compound (5-hydroxy-6,7-dimethoxycoumarin) is a simple coumarin, a class of phenolic compounds derived from the phenylpropanoid pathway.[3][5] These secondary metabolites are widespread in the plant kingdom and are known for their diverse biological activities.[3][4][6] While research on this compound has highlighted its anti-inflammatory properties in preclinical models, its specific functions within the plant are less understood.[1][7][8][9][10] However, by examining the well-established roles of related coumarins, we can infer the physiological significance of this compound in plant life.

Coumarins are integral to a plant's interaction with its environment. They can act as phytoalexins and phytoanticipins, providing defense against a broad range of pathogens, including fungi, bacteria, and viruses.[4][6][11][12] Furthermore, they play a role in deterring herbivores and can influence the growth of neighboring plants through allelopathy.[4][13] Recent studies have also elucidated the critical function of coumarins in iron mobilization from the soil, particularly under iron-deficient conditions.[14][15]

Biosynthesis of this compound

The biosynthesis of this compound, like other coumarins, originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[3][5] The pathway involves a series of enzymatic reactions to form the core coumarin structure, which is then further modified to yield this compound.

The General Phenylpropanoid Pathway

The initial steps of the phenylpropanoid pathway are shared with the biosynthesis of other major secondary metabolites like flavonoids and lignin.[3][5][11]

-

Deamination of L-phenylalanine: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[3][5]

-

Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the C4 position to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[3][5]

-

Activation of p-Coumaric Acid: p-Coumaric acid is subsequently activated to its CoA-thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .[3][5]

The Coumarin-Specific Branch

From p-coumaroyl-CoA, the pathway branches off towards the formation of simple coumarins.

-

Ortho-hydroxylation: The key step leading to coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative. In the case of umbelliferone (B1683723), a common coumarin precursor, this involves the 2'-hydroxylation of p-coumaroyl-CoA by p-coumaroyl CoA 2'-hydroxylase (C2'H) .[3]

-

Lactonization: The resulting 2'-hydroxy-p-coumaroyl-CoA can undergo spontaneous or enzyme-catalyzed lactonization to form the coumarin ring. Coumarin synthase (COSY) is an enzyme known to catalyze this step.[3][16]

-

Further Hydroxylations and Methylations: To arrive at the structure of this compound (5-hydroxy-6,7-dimethoxycoumarin), the umbelliferone backbone would need to undergo further hydroxylation and methylation reactions. While the specific enzymes for these steps in this compound biosynthesis have not been characterized, they are likely catalyzed by cytochrome P450 monooxygenases for hydroxylation and O-methyltransferases (OMTs) for the addition of methyl groups at the C6 and C7 positions.

The biosynthetic pathway is visualized in the diagram below:

Caption: Hypothetical biosynthetic pathway of this compound from L-phenylalanine.

Regulation of this compound Biosynthesis

The production of coumarins, and likely this compound, is tightly regulated at the transcriptional level by a variety of internal and external cues.

Transcriptional Regulation

Several families of transcription factors are known to regulate the expression of genes involved in the phenylpropanoid and coumarin biosynthetic pathways. These include:

-

MYB Transcription Factors: MYB proteins are key regulators of secondary metabolism. Specific MYB factors can act as activators or repressors of coumarin biosynthetic genes.[3][17]

-

bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors often work in concert with MYB proteins to regulate pathway genes.[3]

-

AP2/ERF and WRKY Transcription Factors: These transcription factor families are typically involved in stress responses and can modulate coumarin biosynthesis as part of the plant's defense strategy.[3]

Regulation by Biotic and Abiotic Stresses

The biosynthesis and accumulation of coumarins are often induced in response to environmental challenges:

-

Biotic Stress: Pathogen attack (fungi, bacteria, viruses) and herbivory can trigger a significant increase in coumarin production.[3][6][12] This response is part of the plant's induced systemic resistance (ISR) and systemic acquired resistance (SAR).

-

Abiotic Stress: Environmental factors such as nutrient deficiency (particularly iron), UV radiation, salinity, and drought can also stimulate coumarin biosynthesis.[3][14][15]

Hormonal Regulation

Plant hormones play a crucial role in mediating the stress-induced accumulation of coumarins:

-

Jasmonic Acid (JA) and Salicylic Acid (SA): These are key defense hormones that are known to induce the expression of coumarin biosynthetic genes upon pathogen attack or wounding.[12]

-

Auxin: Auxin has been shown to influence the accumulation of certain coumarins.[12][13]

-

Cytokinins and Ethylene: These hormones are also implicated in the regulation of coumarin production, often in the context of plant defense responses.[12]

A simplified signaling pathway illustrating the regulation of coumarin biosynthesis is presented below:

Caption: Simplified signaling network for the regulation of coumarin biosynthesis.

Role of this compound in Plant Secondary Metabolism

Based on the known functions of coumarins, the putative roles of this compound in plants are multifaceted:

-

Plant Defense: this compound likely contributes to the plant's chemical defense arsenal. Its antimicrobial and insecticidal properties, common to many coumarins, would help protect the plant from a variety of biotic threats.[4][6]

-

Iron Acquisition: As a secreted coumarin, this compound may be involved in the mobilization and uptake of iron from the rhizosphere, particularly in alkaline soils where iron bioavailability is low.[14][15]

-

Allelopathy: this compound could act as an allelochemical, influencing the germination and growth of competing plant species.[13]

-

Antioxidant Activity: The phenolic structure of this compound suggests it may possess antioxidant properties, helping to mitigate oxidative stress caused by various environmental factors.

Quantitative Data

Quantitative data on the specific effects of this compound on plant secondary metabolism are currently limited. However, studies on Sphaeralcea angustifolia cell suspension cultures have provided some quantitative data on its anti-inflammatory effects in animal models.

Table 1: Anti-inflammatory Activity of this compound from Sphaeralcea angustifolia Cell Cultures

| Assay | Dose | Inhibition (%) | Reference |

| λ-carrageenan-induced footpad edema | 45 mg/kg | 58 | [1] |

| Phorbol ester-induced auricular edema | 225 mM per ear | 57 | [1] |

Data from in vivo animal studies.

Experimental Protocols

Extraction of this compound and Other Coumarins

Objective: To extract coumarins from plant material for subsequent analysis.

Materials:

-

Dried and powdered plant material (e.g., leaves, roots)

-

Solvents: Methanol (B129727), ethanol, chloroform, or a mixture (e.g., 80% methanol)[18][19][20]

-

Glassware: Beakers, flasks, filtration apparatus

-

Extraction equipment: Soxhlet apparatus, ultrasonic bath, or shaker[18][19]

-

Rotary evaporator

Protocol:

-

Maceration:

-

Weigh a known amount of powdered plant material (e.g., 1 g).

-

Add a suitable volume of extraction solvent (e.g., 10-20 mL of 80% methanol).

-

Stir or shake the mixture for a defined period (e.g., 24 hours) at room temperature.

-

Filter the extract to remove solid plant material.

-

-

Soxhlet Extraction:

-

Place a known amount of powdered plant material in a thimble.

-

Place the thimble in the Soxhlet extractor.

-

Add the extraction solvent to the distillation flask.

-

Heat the solvent to reflux. The solvent vapor will travel to the condenser, liquefy, and drip back onto the thimble, extracting the coumarins.

-

Continue the extraction for several hours until the solvent in the extractor is clear.

-

-

Ultrasound-Assisted Extraction:

-

Combine the powdered plant material and solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate for a specified time (e.g., 30 minutes).[21]

-

Filter the extract.

-

-

Concentration:

-

Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the solvent.

-

The resulting crude extract can be used for further purification or analysis.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a plant extract.

Materials:

-

HPLC system with a UV or PDA detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[21]

-

This compound standard of known purity

-

Plant extract dissolved in a suitable solvent (e.g., methanol)

-

Syringe filters (0.45 µm)

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Dissolve a known weight of the crude plant extract in the mobile phase or methanol.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set the HPLC conditions:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared plant extract sample.

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Determine the peak area of this compound in the sample.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Conclusion and Future Perspectives

This compound, as a member of the coumarin family, is a plant secondary metabolite with significant potential. While its role in plant physiology is inferred from the broader functions of coumarins in defense and nutrient acquisition, further research is needed to elucidate its specific biosynthetic pathway, regulation, and in-planta functions. A deeper understanding of this compound's role in plant secondary metabolism could open avenues for the development of novel pharmaceuticals and for the metabolic engineering of crops with enhanced stress resilience and nutritional value. The experimental protocols provided in this guide offer a starting point for researchers to further investigate this promising natural product.

References

- 1. Sphaeralcic acid and this compound, anti-inflammatory compounds produced in cell suspension cultures of Sphaeralcea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Production of anti‐inflammatory compounds in Sphaeralcea angustifolia cell suspension cultivated in stirred tank bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of Two Isomers of Sphaeralcic Acid in Hairy Roots from Sphaeralcea angustifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Age of Coumarins in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Coumarins: versatile secondary metabolites with diverse functions [studenttheses.uu.nl]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the biosynthesis of coumarin and its derivatives: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

Delving into the Ethnobotanical Heritage and Therapeutic Potential of Tomentin-Containing Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomentin, a naturally occurring coumarin (B35378), has garnered significant scientific interest for its pronounced anti-inflammatory and antioxidant properties. This technical guide explores the ethnobotanical landscape of plants containing this compound, focusing on their traditional medicinal applications. It provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols for the isolation and bio-evaluation of this compound, and a visual representation of the key signaling pathways potentially modulated by this bioactive compound. This document aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics derived from natural sources.

Introduction

For centuries, traditional medicine systems across various cultures have relied on the therapeutic prowess of medicinal plants. A significant number of these botanicals owe their efficacy to a rich diversity of secondary metabolites. Among these, coumarins represent a class of phenolic compounds with a wide spectrum of pharmacological activities. This compound (5-hydroxy-6,7-dimethoxycoumarin) is a notable coumarin that has been isolated from several plant species and has demonstrated potent biological effects, particularly in the context of inflammation. This guide delves into the ethnobotanical uses of this compound-containing plants, bridging the gap between traditional knowledge and modern scientific investigation.

Ethnobotanical Uses of this compound-Containing Plants

This compound has been identified as a key constituent in at least two prominent plant species with a history of traditional medicinal use: Sphaeralcea angustifolia and Jatropha podagrica.

Sphaeralcea angustifolia (Narrow-leaved globemallow)

This perennial plant, native to North and Central America, has been traditionally used by indigenous communities for a variety of ailments. Ethnobotanical records indicate its use in treating inflammatory conditions, gastrointestinal disorders, and as a wound-healing agent. The mucilaginous nature of the plant also led to its use for soothing irritated tissues.

Jatropha podagrica (Gout Plant or Buddha Belly Plant)

Native to the tropical Americas, Jatropha podagrica has a rich history in traditional medicine across different cultures. Various parts of the plant have been employed to treat conditions such as pain, skin infections, fever, and gastrointestinal issues. The common name "gout plant" directly points to its traditional use in managing inflammatory joint conditions.

Quantitative Pharmacological Data

The anti-inflammatory effects of this compound and extracts from this compound-containing plants have been quantified in several preclinical studies. The following tables summarize the key findings, providing a clear comparison of the reported activities.

| Test Substance | Animal Model/Assay | Dose/Concentration | Pharmacological Effect | Reference |

| This compound | Carrageenan-induced paw edema (rat) | 45 mg/kg | 58% inhibition of edema | [1] |

| This compound | TPA-induced ear edema (mouse) | 225 mM/ear | 57% inhibition of edema | [1] |

| S. angustifolia extract | Carrageenan-induced paw edema (rat) | 100 mg/kg | 72% inhibition of edema | [2] |

| This compound | Kaolin/carrageenan-induced arthritis (mouse) | 10.32 mg/kg (ED₅₀) | Dose-dependent anti-inflammatory effect | [2] |

Table 1: In Vivo Anti-inflammatory Activity of this compound and Sphaeralcea angustifolia Extract

| Test Substance | In Vitro Assay | Concentration | Pharmacological Effect | Reference |

| This compound | Inhibition of protein denaturation | Various | Concentration-dependent inhibition | [3][4][5][6][7] |

| J. podagrica ethyl acetate (B1210297) extract | DPPH radical scavenging | IC₅₀ = 46.7 µg/mL | Strong antioxidant activity | [4] |

| J. podagrica ethyl acetate extract | ABTS radical scavenging | IC₅₀ = 66.0 µg/mL | Strong antioxidant activity | [4] |

Table 2: In Vitro Anti-inflammatory and Antioxidant Activities

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its anti-inflammatory properties.

Isolation of this compound by Column Chromatography

This protocol is a generalized procedure based on established chromatographic techniques for the separation of natural products.

Objective: To isolate this compound from a crude plant extract.

Materials and Reagents:

-

Dried and powdered plant material (e.g., stem bark of Jatropha podagrica)

-

Solvents for extraction (e.g., methanol, ethyl acetate, hexane)

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column with a stopcock

-

Eluting solvents (a gradient of hexane (B92381) and ethyl acetate is often effective)

-

Collection tubes

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol) at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Partition the crude extract successively with solvents of increasing polarity, such as hexane, and ethyl acetate, to yield different fractions.

-

Column Preparation: Prepare a slurry of silica gel in the initial eluting solvent (e.g., 100% hexane). Carefully pack the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle and equilibrate with the solvent.

-

Sample Loading: Dissolve the ethyl acetate fraction (which is likely to contain this compound) in a minimal amount of the initial eluting solvent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. Collect the eluate in fractions of equal volume.

-

Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp. Fractions showing similar TLC profiles are pooled.

-

Isolation and Purification: The fractions containing the compound of interest (this compound) are combined and the solvent is evaporated to yield the purified compound. The purity can be further assessed by techniques like HPLC, and the structure confirmed by spectroscopic methods (NMR, Mass Spectrometry).[2][8][9][10]

In Vivo Anti-inflammatory Bioassay: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating acute inflammation.[1][11][12][13][14]

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Materials and Reagents:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound or plant extract) dissolved/suspended in a suitable vehicle

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., control, standard, and test groups with different doses).

-

Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following the administration of the treatments, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Bioassay: Inhibition of Protein Denaturation